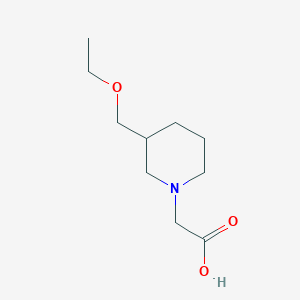
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
Vue d'ensemble
Description
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with various biological systems, including its effects on enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃O₃
- CAS Number : 1874022-28-2
The structural characteristics of this compound contribute to its biological activity. The presence of the piperidine ring and the ethoxymethyl group enhances its lipophilicity and potential receptor binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The unique structure allows for increased affinity towards certain receptors, potentially modulating various signaling pathways.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Anti-inflammatory Properties : Initial findings suggest potential anti-inflammatory effects, positioning it as a candidate for treating inflammatory diseases.
- Analgesic Effects : Evidence points towards analgesic properties, making it relevant in pain management therapies.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4-Difluoropiperidine | C₅H₈F₂N | Simple piperidine derivative with fluorine substituents |
| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Contains a benzyl group enhancing lipophilicity |
| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity |
These compounds share structural similarities but differ in their specific applications and biological activities.
Case Studies
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study explored compounds similar to this compound. Derivatives showed promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM), indicating potential in managing type 2 diabetes through glucose regulation.
- In Vivo Efficacy : In oral glucose tolerance tests conducted on ICR mice, certain derivatives demonstrated significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile.
Propriétés
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAEDKWVPTNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















